2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde
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Overview
Description
2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a methyl(thiolan-3-yl)amino group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methyl(thiolan-3-yl)amino group and the aldehyde group. The synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Introduction of the Methyl(thiolan-3-yl)amino Group: This step may involve the use of suitable amines and S-methylation reactions.
Aldehyde Group Introduction: The aldehyde group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used in the development of antitrypanosomal and antiplasmodial agents.
Biology: The compound is studied for its potential cytotoxic properties against certain cell lines.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit key enzymes or interfere with the replication of pathogens such as Trypanosoma brucei . The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and have been studied for their antitrypanosomal and antiplasmodial activities.
o-Aminopyrimidine Aldehydes and Ketones: These compounds are used as precursors for the synthesis of fused pyrimidines.
Uniqueness
2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde is unique due to the presence of the methyl(thiolan-3-yl)amino group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C10H13N3OS |
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Molecular Weight |
223.30 g/mol |
IUPAC Name |
2-[methyl(thiolan-3-yl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3OS/c1-13(9-2-3-15-7-9)10-11-4-8(6-14)5-12-10/h4-6,9H,2-3,7H2,1H3 |
InChI Key |
VBIKAGKHVRKUBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCSC1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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